10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride
Beschreibung
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a pyrazino[2,1-a]isoquinolinone core with a methyl substituent at the 10-position and a hydrochloride salt form. The hydrochloride salt likely enhances solubility and bioavailability, a common strategy in drug development for similar compounds .
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16;/h2-3,6,12,14H,4-5,7-8H2,1H3;1H |
InChI-Schlüssel |
PWKRXZUVHGQHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCN3C2CNCC3=O)C=C1.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Claisen Condensation and Cyclization
A foundational approach involves Claisen condensation between substituted phenethylamines and diethyl oxalate. For 10-methyl derivatives, 4-methylphenethylamine serves as the starting material. Reacting this with diethyl oxalate in methanol under basic conditions (e.g., sodium methoxide) generates β-ketoamide intermediates. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields the pyrazinoisoquinoline core.
Key steps :
-
Intermediate formation : 4-Methylphenethylamine reacts with diethyl oxalate to form a β-ketoamide.
-
Cyclization : Intramolecular amidation under acidic conditions forms the lactam ring.
Example :
Yield: 48–54% after recrystallization.
Catalytic Hydrogenation of Pyrazinoisoquinoline Precursors
Reduction of Unsaturated Intermediates
Unsaturated precursors (e.g., compounds with exocyclic double bonds) undergo hydrogenation to achieve the tetrahydro state. For example, 10-methyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is hydrogenated using Pd/C or Raney nickel under 10–50 psi H₂ pressure.
Conditions :
-
Catalyst: 10% Pd/C or Raney nickel
-
Solvent: Methanol or ethanol
-
Temperature: 25–80°C
-
Time: 12–24 hours
Ugi-Azide Multicomponent Reaction Followed by Heck Cyclization
One-Pot Synthesis
A modern method employs a Ugi-azide four-component reaction (2-bromobenzaldehyde, allylamine, TMSN₃, isocyanide) to generate tetrazole intermediates. Subsequent Pd-catalyzed intramolecular Heck cyclization forms the pyrazinoisoquinoline skeleton.
Procedure :
-
Ugi-azide reaction : Forms tetrazole adducts at 40°C in methanol.
-
Heck cyclization : Uses Pd(OAc)₂/PPh₃ in acetonitrile at 105°C under N₂.
Advantages :
Brønsted Acid-Mediated Cyclization
Piperazine-2,6-dione Activation
Piperazine-2,6-diones, synthesized from benzenesulfonyliminodiacetic acid and amines, undergo Brønsted acid (TfOH)-mediated 6-exo-trig cyclization. For 10-methyl derivatives, 4-methylphenethylamine is used to form the piperazine-dione precursor.
Steps :
-
Piperazine-dione synthesis : CDI/DMAP-mediated coupling.
-
Cyclization : TfOH (4 equiv) in CH₂Cl₂ at 0–25°C.
-
Reduction : NaBH₄/MeOH to saturate the ring.
Yield : 65–90% for cyclization; 85–92% for reduction.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base (10-methyl-pyrazinoisoquinolinone) is treated with HCl gas or concentrated HCl in anhydrous ether/ethanol to precipitate the hydrochloride salt.
Optimization :
-
Solvent : Ethanol or dichloromethane.
-
Stoichiometry : 1:1 molar ratio of base:HCl.
-
Crystallization : Recrystallization from ethanol/ethyl acetate yields >98% purity.
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : Methyl group placement at C-10 requires ortho-directing groups during cyclization.
-
Byproducts : Over-reduction during hydrogenation may yield fully saturated analogs; controlled H₂ pressure is critical.
-
Chirality : Racemic mixtures are common; asymmetric synthesis requires chiral auxiliaries or catalysts .
Analyse Chemischer Reaktionen
Reaktionstypen
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-on-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-Oxide, reduzierte Derivate und substituierte Pyrazinoisoquinolinverbindungen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-on-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme und Rezeptoren hemmt, die an Zellproliferations- und Überlebenswegen beteiligt sind. Zum Beispiel kann es cyclinabhängige Kinasen (CDKs) hemmen, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.
Wirkmechanismus
The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
The pyrazino[2,1-a]isoquinolinone core serves as a privileged structure in medicinal chemistry. Below is a detailed comparison of key analogs, focusing on substituent effects, biological targets, and pharmacological profiles.
Core Modifications and Substituent Effects
Key Observations :
- Position 3 Modifications : Substituents at the 3-position (e.g., oxo-phenylethylidene or aroylmethylene groups) strongly correlate with Nrf2 activation and anti-inflammatory effects. Compound 1 reduces colitis severity in mice by 70% via NLRP3 inhibition .
- Position 2 Modifications : Acyl groups at the 2-position (e.g., cyclobutanecarbonyl) shift activity toward antiparasitic effects, as seen in praziquantel analogs .
Pharmacological Data and Model Systems
Notable Gaps:
- The hydrochloride salt form of the target compound lacks direct in vivo data, unlike its free-base analogs.
- Most analogs are tested in colitis or cancer models, limiting cross-disease comparisons.
Biologische Aktivität
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride (CAS Number: 1245644-08-9) is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with a pyrazino ring, which contributes to its unique biological properties.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Nrf2 Activation : The compound acts as a small molecular activator of the Nrf2 pathway, crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in inflammatory conditions.
- Inhibition of NLRP3 Inflammasome : It has been demonstrated to inhibit the NLRP3 inflammasome activation in macrophages. This inhibition reduces the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), which is pivotal in inflammatory bowel disease (IBD) and other inflammatory conditions .
Biological Activities
The biological activities of this compound are summarized below:
Case Studies and Research Findings
- Inflammatory Bowel Disease (IBD) : In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammatory markers. The protective effects were linked to the inhibition of NLRP3 inflammasome activation and subsequent reduction of IL-1β secretion from macrophages .
- Colorectal Adenomas Prevention : Another investigation indicated that the compound could prevent the development of colorectal adenomas in AOM-DSS models. This suggests a potential role in cancer prevention through modulation of inflammation pathways .
- Mechanistic Insights : The compound's ability to inhibit NLRP3 inflammasome activation was shown to depend on blocking the priming step and activating Nrf2 pathways. This dual action underscores its therapeutic potential in managing chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride | C12H14ClN2O | Contains a chloro substituent affecting reactivity |
| 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino-[2,1-a]isoquinolin-4(11bH)-one | C16H18N2O | Known for its role as an Nrf2 activator |
| 4H-Pyrazino[2,1-a]isoquinolin-4-one | C11H10N2O | Lacks methyl substitution at position 10 |
The distinct methyl group at position 10 in this compound contributes to its diverse biological activity compared to other compounds within the same class.
Q & A
Q. What emerging characterization technologies could revolutionize the study of this compound’s solid-state properties?
- Methodology :
- Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale crystal structures without large single crystals .
- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for studying surface interactions or amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
